molecular formula C12H13NO B3021584 2-Amino-1-(2-naphthyl)-1-ethanol CAS No. 5696-74-2

2-Amino-1-(2-naphthyl)-1-ethanol

Cat. No. B3021584
CAS RN: 5696-74-2
M. Wt: 187.24 g/mol
InChI Key: PGJHAXAIVJIVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(2-naphthyl)-1-ethanol” is a compound that likely contains an amino group (-NH2) and a hydroxyl group (-OH) attached to a naphthyl group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .


Synthesis Analysis

While specific synthesis methods for “2-Amino-1-(2-naphthyl)-1-ethanol” are not available, similar compounds are often synthesized through reactions such as hydroaminoalkylation . This involves the addition of α-C–H bonds of primary or secondary amines across C–C double bonds .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-(2-naphthyl)-1-ethanol” would likely be characterized by the presence of an amino group and a hydroxyl group attached to a naphthyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “2-Amino-1-(2-naphthyl)-1-ethanol” are not available, similar compounds often undergo reactions such as intramolecular Buchwald–Hartwig amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(2-naphthyl)-1-ethanol” would be determined by its specific chemical structure. For instance, similar compounds like 2-Amino-1-naphthol have a molecular weight of 159.18 g/mol .

Safety And Hazards

The safety and hazards associated with “2-Amino-1-(2-naphthyl)-1-ethanol” would depend on its specific chemical structure. For instance, 2-Naphthylamine, a related compound, is known to be a carcinogen .

Future Directions

The future directions for research on “2-Amino-1-(2-naphthyl)-1-ethanol” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, new synthetic approaches towards similar compounds like 1,2,3,4-tetrahydroquinolines are of high importance for drug research and medicinal chemistry .

properties

IUPAC Name

2-amino-1-naphthalen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJHAXAIVJIVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370700
Record name 2-Amino-1-(2-naphthyl)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-naphthyl)-1-ethanol

CAS RN

4899-26-7, 5696-74-2
Record name 2-Amino-1-(2-naphthyl)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(naphthalen-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2-naphthyl)-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2-naphthyl)-1-ethanol
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(2-naphthyl)-1-ethanol
Reactant of Route 4
2-Amino-1-(2-naphthyl)-1-ethanol
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(2-naphthyl)-1-ethanol
Reactant of Route 6
2-Amino-1-(2-naphthyl)-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.